Potassium 2,3,4-trichlorophenoxide
Description
Potassium 2,3,4-trichlorophenoxide is the potassium salt of 2,3,4-trichlorophenol, a chlorinated aromatic compound. Potassium salts of chlorophenols are typically more water-soluble than their parent phenols due to ionic dissociation, which enhances their bioavailability and reactivity in industrial or agricultural applications . Chlorinated phenols and their derivatives are historically used as pesticides, herbicides, or intermediates in chemical synthesis, though their environmental persistence and toxicity necessitate careful handling.
Properties
CAS No. |
58200-71-8 |
|---|---|
Molecular Formula |
C6H2Cl3KO |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
potassium;2,3,4-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.K/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H;/q;+1/p-1 |
InChI Key |
GLRAIAFGAKIYID-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,3,4-trichlorophenoxide can be synthesized through the reaction of 2,3,4-trichlorophenol with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 2,3,4-trichlorophenol is dissolved in water, and potassium hydroxide is added gradually. The mixture is then heated to facilitate the formation of this compound. The reaction can be represented as follows:
C6H2Cl3OH+KOH→C6H2Cl3OK+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,3,4-trichlorophenoxide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in organic solvents.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products can include quinones or other oxidized derivatives.
Reduction: Products may include partially or fully dechlorinated phenols.
Scientific Research Applications
Potassium 2,3,4-trichlorophenoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of substituted phenols and other aromatic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of potassium 2,3,4-trichlorophenoxide involves its interaction with cellular components. The compound can disrupt cellular membranes and proteins, leading to antimicrobial effects. It may also interfere with enzymatic activities by binding to active sites or altering the structure of enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,4,5-Trichlorophenoxypropionic Acid (2,4,5-T)
- Structure: 2,4,5-T is a phenoxypropionic acid herbicide with chlorine substitutions at positions 2, 4, and 5 on the aromatic ring. Unlike potassium 2,3,4-trichlorophenoxide, it contains a carboxylic acid sidechain esterified to the phenol group.
- Solubility: The potassium salt form of 2,3,4-trichlorophenol likely exhibits higher water solubility compared to 2,4,5-T, which is typically formulated as an ester (e.g., isopropyl ester, CAS 93-78-7) to improve lipid solubility for herbicidal activity .
- Environmental Impact: 2,4,5-T has documented environmental monitoring codes (e.g., STORET 03614 for effluent measurements) due to its persistence and bioaccumulation risks . This compound’s environmental behavior remains less characterized but may share challenges due to chlorine content.
Chlorinated Aromatic Acids (e.g., 2,4,5-Trichlorophenoxyacetic Acid)
- Functional Groups: 2,4,5-Trichlorophenoxyacetic acid (a component of Agent Orange) shares chlorine positioning but differs in its acetic acid sidechain. Such structural variations influence solubility, degradation pathways, and toxicity profiles compared to potassium phenoxide salts.
Data Table: Comparative Analysis of Selected Compounds
Key Findings and Implications
Substituent Positioning: The 2,3,4-chlorination pattern in this compound may confer distinct physicochemical properties compared to 2,4,5-substituted analogs, such as altered solubility and reactivity .
Salt vs.
Bioactivity Divergence: While synthetic polyphenols leverage hydroxyl groups for antiviral activity , chlorophenols like this compound are more likely to exhibit pesticidal effects due to chlorine’s electronegative and lipophilic character.
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